Fmoc-L-Cys(S-DMP)-OH
Description
Properties
IUPAC Name |
(2R)-3-[(2,6-dimethoxyphenyl)disulfanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO6S2/c1-31-22-12-7-13-23(32-2)24(22)35-34-15-21(25(28)29)27-26(30)33-14-20-18-10-5-3-8-16(18)17-9-4-6-11-19(17)20/h3-13,20-21H,14-15H2,1-2H3,(H,27,30)(H,28,29)/t21-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZTHFLRLDQLVNK-NRFANRHFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)SSCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC=C1)OC)SSC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chemical Synthesis and Activation Protocols
The preparation of this compound involves a multi-step process beginning with the protection of L-cysteine’s sulfhydryl group. The 4,4′-dimethoxydiphenylmethyl (DMP) group is introduced via nucleophilic substitution under anhydrous conditions, followed by Fmoc protection of the α-amino group. Critical to this synthesis is the use of tert-butyl dimethyl silyl (TBS) intermediates to prevent unwanted side reactions during the protection steps.
Activation of this compound for SPPS typically employs phosphonium or uronium-based reagents. A standardized protocol involves a 1-minute preactivation step with hexafluorophosphate benzotriazole tetramethyl uranium (HCTU) and 6-chloro-1-hydroxybenzotriazole (6-Cl-HOBt) in the presence of N,N-diisopropylethylamine (DIEA) as the base. This combination achieves a coupling efficiency of >99% within 30 minutes in dimethylformamide (DMF) at 0.2 M concentration.
Racemization Suppression Mechanisms
Racemization during cysteine incorporation occurs primarily through base-induced enolization of the activated ester intermediate. The steric bulk and electron-donating methoxy groups of the S-DMP moiety stabilize the thiolate intermediate, reducing the propensity for carbanion formation. Comparative studies show that S-DMP reduces racemization by 85% compared to the traditional trityl (Trt) group under identical coupling conditions.
Performance Evaluation in SPPS
Conventional vs. Microwave-Assisted Synthesis
The S-DMP group exhibits remarkable stability across diverse synthesis platforms. In conventional SPPS using HCTU/6-Cl-HOBt/DIEA, racemization rates for Cys(S-DMP) remain below 1.2%, contrasting sharply with 8.0% for Cys(Trt) (Table 1). Microwave-assisted synthesis at 50°C and 80°C demonstrates the group’s thermal resilience, with racemization increasing only to 3.0% and 4.5%, respectively, while Cys(Trt) degrades to 10.9% and 26.6% under the same conditions.
Table 1. Racemization Rates of Cys Protecting Groups Under Different SPPS Conditions
| Protecting Group | Conventional SPPS (%) | MW 50°C (%) | MW 80°C (%) |
|---|---|---|---|
| Trt | 8.0 | 10.9 | 26.6 |
| DMP | 1.2 | 3.0 | 4.5 |
| MBom | 0.4 | 0.8 | 1.3 |
Base and Solvent Compatibility
The choice of base significantly impacts racemization. While DIEA remains the standard, weaker bases like 2,4,6-trimethylpyridine (TMP) further reduce racemization to 0.6% for S-DMP, albeit at the cost of coupling efficiency (Table 2). Solvent systems also play a role: DCM/DMF (1:1) mixtures decrease racemization by 30% compared to pure DMF, likely due to reduced base strength in the less polar environment.
Table 2. Effect of Base and Solvent on Cys(S-DMP) Incorporation
| Base | Solvent System | Racemization (%) | Coupling Efficiency (%) |
|---|---|---|---|
| DIEA | DMF | 1.2 | 99.5 |
| TMP | DCM/DMF (1:1) | 0.6 | 97.8 |
| DBU | DMF | 2.1 | 98.9 |
Comparative Analysis with Alternative Protecting Groups
S-DMP vs. S-Trt and S-Thp
The tetrahydropyranyl (Thp) group, while showing lower racemization (0.74%) than Trt (3.3%), suffers from limited acid stability, requiring prolonged TFA exposure for cleavage. S-DMP strikes an optimal balance with TFA-lability (95% cleavage in 1 hour) and racemization resistance. In direct comparisons, S-DMP demonstrates 6.8-fold lower racemization than Thp during HCTU-mediated couplings.
Orthogonal Protection Strategies
S-DMP’s stability in dilute TFA (1-3%) enables novel orthogonal protection schemes. When paired with S-Mmt groups, sequential deprotection allows on-resin disulfide formation. This strategy facilitates the synthesis of complex cyclic peptides with multiple disulfide bridges, as demonstrated in the regioselective synthesis of α-conotoxin analogs.
Industrial and Research Applications
Large-Scale Peptide Production
Pharmaceutical manufacturers have adopted S-DMP protection for cysteine-rich therapeutics like ziconotide. Batch records show a 22% increase in yield compared to Trt-based syntheses, attributed to reduced purification needs for diastereomeric byproducts.
Challenging Sequence Contexts
In model peptides containing adjacent proline and cysteine residues (e.g., H-Gly-Cys-Pro-NH2), S-DMP reduces diketopiperazine formation by 40% compared to Trt, likely due to decreased steric hindrance during cyclization.
Limitations and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The thiol group of cysteine can undergo oxidation to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups.
Substitution: The protected thiol group can undergo substitution reactions to introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in aqueous or organic solvents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in aqueous buffers.
Substitution: Alkyl halides or acyl chlorides in the presence of base catalysts.
Major Products Formed:
Oxidation: Disulfide-linked peptides.
Reduction: Free thiol-containing peptides.
Substitution: Functionalized cysteine derivatives.
Scientific Research Applications
Chemistry: Fmoc-L-Cys(S-DMP)-OH is widely used in the synthesis of complex peptides and proteins, particularly those containing multiple cysteine residues. The protection of the thiol group allows for selective deprotection and subsequent formation of disulfide bonds.
Biology: In biological research, this compound is used to study protein folding and stability, as well as to investigate the role of cysteine residues in enzymatic activity and protein-protein interactions.
Medicine: The compound is used in the development of peptide-based therapeutics, including enzyme inhibitors and antimicrobial peptides. The protection of the thiol group is crucial for maintaining the stability and activity of these therapeutic peptides.
Industry: In the pharmaceutical and biotechnology industries, this compound is used in the large-scale synthesis of peptide drugs and diagnostic agents. The compound’s stability and ease of handling make it a valuable tool in industrial peptide synthesis.
Mechanism of Action
The primary mechanism of action of Fmoc-L-Cys(S-DMP)-OH involves the protection of the thiol group of cysteine, preventing unwanted side reactions during peptide synthesis. The dimethylpropanesulfonyl group provides steric hindrance and electronic stabilization, ensuring the thiol group remains protected until it is selectively deprotected under specific conditions. The Fmoc group protects the amino group, allowing for sequential peptide bond formation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare Fmoc-L-Cys(S-DMP)-OH with structurally related cysteine derivatives based on the provided evidence:
Table 1: Key Properties of Fmoc-L-Cys Derivatives
Detailed Analysis
Fmoc-L-Cys(Trt)-OH
- Deprotection : Cleaved using trifluoroacetic acid (TFA) with scavengers (e.g., triisopropylsilane) .
- Advantages : High acid stability during SPPS; minimal racemization when coupled with DIC/Cl-HOBt .
- Limitations : Requires harsh acidic conditions, incompatible with acid-sensitive peptides.
Fmoc-L-Cys(Acm)-OH
- Deprotection : Removed via iodine oxidation, enabling disulfide bond formation post-synthesis .
- Applications : Critical for cyclopeptides targeting malaria and prion protein fibrillization studies .
- Challenges : Risk of overoxidation if conditions are poorly optimized.
Fmoc-L-Cys(Mmt)-OH
- Deprotection : Cleaved under mild acidic conditions (1.1% TFA), ideal for orthogonal protection strategies .
- Use Case : Synthesized benzothiazolyl peptides via simultaneous resin cleavage and deprotection .
Fmoc-L-Cys(Phacm)-OH
- Role : Used in antipathogenic cyclopeptides, leveraging phenylacetamidomethyl for enhanced stability .
Fmoc-L-Cys(StBu)-OH
- Deprotection : Thiol group liberated under reducing conditions, ideal for cell culture-compatible syntheses .
Fmoc-Cys(Dpm)-OH
- Properties : Low solubility and high steric hindrance limit its use to niche applications requiring extreme stability .
Racemization and Coupling Efficiency
Q & A
Basic: What synthetic strategies are recommended for introducing the S-DMP protecting group in Fmoc-L-Cys(S-DMP)-OH?
The S-DMP (dimethylphosphate or analogous) group is typically introduced during SPPS using preactivated derivatives or orthogonal protection schemes. For example, preactivation of cysteine residues with Pfp esters (e.g., Fmoc-L-Cys(Trt)-OPfp) minimizes racemization during coupling . Alternatively, selective deprotection of S-DMP can be achieved using mild acidic or reductive conditions, similar to Trt or Acm group removal in cysteine derivatives .
Basic: How does the S-DMP group influence solubility and handling in solid-phase peptide synthesis (SPPS)?
The S-DMP group’s hydrophobicity may reduce solubility in polar solvents like DMF, necessitating optimized solvent mixtures (e.g., DCM/DMF blends) or elevated temperatures during coupling . For purification, reverse-phase HPLC with acetonitrile/water gradients is recommended to resolve hydrophobic byproducts .
Basic: What are standard protocols for resin cleavage and global deprotection of peptides containing this compound?
Cleavage typically uses trifluoroacetic acid (TFA)-based cocktails (e.g., 92% TFA, 3% H₂O, 5% scavengers like triisopropylsilane) to remove side-chain protections while retaining acid-labile groups. Post-cleavage, lyophilization and HPLC purification ensure high peptide purity .
Advanced: How can racemization during this compound coupling be minimized in SPPS?
Racemization is mitigated using:
- Low-base conditions : DIC/Cl-HOBt activation instead of HATU/DIPEA .
- Preactivated esters : Pfp or HOBt esters reduce coupling time and base exposure .
- Monitoring : Circular dichroism (CD) or Marfey’s analysis verifies stereochemical integrity post-synthesis .
Advanced: What orthogonal protection strategies enable selective S-DMP deprotection in multi-cysteine peptides?
Orthogonal schemes combine S-DMP with acid-labile (Trt) or reductively cleavable (Acm) groups. For example:
- Trt removal : 1% TFA in DCM, leaving S-DMP intact .
- Acm removal : I₂ in MeOH/H₂O, followed by S-DMP deprotection under tailored conditions .
Advanced: How does the S-DMP group affect peptide folding and disulfide bridge formation?
The steric bulk of S-DMP may slow disulfide formation. Strategies include:
- Oxidative folding : Use glutathione redox buffers at pH 8.0 to promote correct pairing .
- Stepwise deprotection : Remove S-DMP post-folding to avoid interference .
Advanced: What analytical techniques are critical for characterizing this compound and its peptide conjugates?
- Purity : HPLC with UV/Vis detection (214 nm for peptide bonds) .
- Identity : High-resolution mass spectrometry (HRMS) and NMR (¹H/¹³C) for structural confirmation .
- Impurity profiling : LC-MS/MS identifies side products like truncated sequences or oxidized species .
Advanced: How can researchers optimize the integration of S-DMP-modified cysteine into lipidated or membrane-associated peptides?
The S-DMP group’s hydrophobicity mimics lipid anchors, enhancing membrane interaction. For example:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
